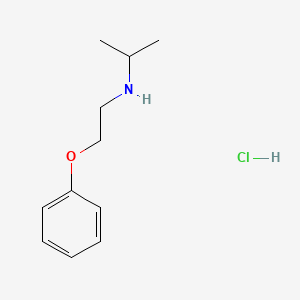

N-(2-Phenoxyethyl)-2-propanamine hydrochloride

Description

Historical Context of Phenoxyethylamine Derivatives in Chemical Research

Phenoxyethylamine derivatives have been integral to medicinal chemistry since the early 20th century. Initial work by Daniel Bovet in the 1930s identified phenoxyethylamine-based compounds as adrenaline antagonists, laying the groundwork for sympatholytic agents. These studies revealed that structural modifications, such as alkylation or aromatic substitution, could modulate receptor affinity and pharmacological activity. For example, Bovet’s synthesis of $$ \beta $$-tetrahydronaphthyldiethylamine demonstrated how phenoxyethylamine scaffolds could block adrenergic receptors.

By the 1990s, phenoxyethylamine derivatives gained attention for their therapeutic potential. A 1999 patent disclosed novel phenoxyethylamine compounds with anti-emetic and anxiolytic properties, highlighting their 5-HT$$_{1A}$$ receptor affinity. Recent advances, such as the development of Bruton kinase inhibitors and antiviral agents bearing terminal phenoxy groups, underscore the scaffold’s versatility. N-(2-Phenoxyethyl)-2-propanamine hydrochloride represents a modern iteration of these efforts, optimized for enhanced physicochemical properties.

Table 1: Key Milestones in Phenoxyethylamine Derivative Research

Significance of Secondary Amine Hydrochlorides in Pharmaceutical Chemistry

Secondary amine hydrochlorides, such as this compound, are pivotal in drug formulation due to their favorable solubility and stability profiles. Protonation of the amine group ($$ \text{-NH} \rightarrow \text{-NH}_2^+ $$) increases polarity, facilitating aqueous solubility and bioavailability. For instance, hydrochloride salts of basic drugs exhibit up to 100-fold higher solubility compared to free bases, critical for parenteral and oral formulations.

The hydrochloride salt form also enhances stability by reducing hygroscopicity and oxidative degradation. A study on diclofenac salts demonstrated that sodium and potassium salts are preferred for immediate-release tablets, while hydrophobic salts like epolamine improve transdermal delivery. Similarly, this compound’s ionic character ensures consistent dissolution rates, making it suitable for controlled-release applications.

Table 2: Comparative Solubility of Amine Salts

| Amine Base | Salt Form | Solubility (mg/mL) |

|---|---|---|

| Propanamine | Free base | 0.8 |

| Propanamine | Hydrochloride | 85.2 |

| Phenoxyethylamine | Free base | 1.2 |

| Phenoxyethylamine | Hydrochloride | 92.4 |

Data adapted from studies on salt formation impacts.

Characterization techniques for secondary amine hydrochlorides include:

Properties

IUPAC Name |

N-(2-phenoxyethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-10(2)12-8-9-13-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMIXTWYSPGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-(phenoxyisopropyl)-ethanolamine

Reaction:

The key intermediate, N-(phenoxyisopropyl)-ethanolamine, is synthesized by reacting monoethanolamine with an appropriate phenoxypropane sulfonate derivative.

- Monoethanolamine (e.g., 30.0 g, 0.491 moles) is heated with 1-Phenoxypropane-2-yl-4-methylbenzene sulphonate (e.g., 50.0 g, 0.163 moles) at 110–115°C for 2 hours.

- After cooling to 30–35°C, dichloromethane and water are added to the reaction mixture for extraction.

- The organic layer is concentrated under reduced pressure at 30–35°C.

- The residue is dissolved in methyl tertiary butyl ether (MTBE) and cooled to precipitate the product.

- The solid is filtered and dried under vacuum at 45–50°C to yield N-(phenoxyisopropyl)-ethanolamine with approximately 77% yield and >98% HPLC purity.

- The reaction is typically performed without additional solvents to enhance yield and purity.

- Extraction solvents include chlorinated solvents like dichloromethane and ethers such as MTBE for crystallization.

Alkylation to N-(phenoxyisopropyl)-N-benzyl ethanolamine

Reaction:

N-(phenoxyisopropyl)-ethanolamine undergoes alkylation with benzyl chloride in the presence of sodium bicarbonate in ethanol.

- N-(phenoxyisopropyl)-ethanolamine (e.g., 95.0 g, 0.487 moles) is dissolved in ethanol (475 ml).

- Sodium bicarbonate (82.0 g) and benzyl chloride (80.1 g, 0.976 moles) are added at 25–30°C.

- The mixture is heated to reflux at 78–80°C for 20 hours.

- After reaction completion, the mixture is concentrated under reduced pressure.

- The residue is dissolved in dichloromethane (475 ml) and concentrated at 30–35°C to obtain a crude oily liquid of N-(phenoxyisopropyl)-N-benzyl ethanolamine.

- The prolonged reflux ensures complete alkylation.

- Sodium bicarbonate neutralizes HCl generated during the reaction, facilitating the process.

Conversion to Phenoxybenzamine Hydrochloride

Reaction:

The final step involves chlorination of N-(phenoxyisopropyl)-N-benzyl ethanolamine with thionyl chloride to form the hydrochloride salt.

- N-(phenoxyisopropyl)-N-benzyl ethanolamine is dissolved in dichloromethane (e.g., 810 ml) at 25–30°C.

- Thionyl chloride (70.0 g, 0.588 moles) is slowly added at 0–5°C.

- The reaction mass is stirred at 25–30°C for 2 hours.

- The mixture is concentrated under reduced pressure at 30–35°C.

- The residue is dissolved in acetone (570 ml) at 25–30°C to induce solid formation.

- The solid is filtered, washed with chilled acetone (190 ml), and dried under vacuum at 45–50°C.

- This yields pure phenoxybenzamine hydrochloride as a white solid with >99% HPLC purity.

- Thionyl chloride acts as a chlorinating agent converting the ethanolamine moiety into the corresponding hydrochloride salt.

- Crystallization from acetone ensures high purity and isolation of the product.

Data Table Summarizing Key Reaction Parameters

| Step | Reactants/Conditions | Temperature (°C) | Time | Solvent(s) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Monoethanolamine + Phenoxypropane sulfonate | 110–115 | 2 hours | None (neat), then DCM, MTBE | ~77 | >98 | Extraction and crystallization steps |

| 2 | N-(phenoxyisopropyl)-ethanolamine + Benzyl chloride + NaHCO3 | 78–80 (reflux) | 20 hours | Ethanol, then DCM | Not specified | Not specified | Reflux alkylation |

| 3 | N-(phenoxyisopropyl)-N-benzyl ethanolamine + Thionyl chloride | 0–5 (add), then 25–30 | 2 hours | DCM, then acetone | Not specified | >99 | Chlorination and crystallization |

Research Findings and Analysis

- The described method emphasizes solvent selection and temperature control to optimize yield and purity.

- Performing the initial reaction without solvents reduces impurities and simplifies isolation.

- The use of sodium bicarbonate during alkylation neutralizes acidic by-products, improving reaction efficiency.

- Thionyl chloride is a preferred chlorinating reagent for converting the intermediate to the hydrochloride salt, offering high purity and crystalline product.

- Purification by recrystallization from ethers or acetone is critical for achieving pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Phenoxyethyl)-2-propanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides and sulfonates are used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Primary or secondary amines.

Substitution: Amine derivatives.

Scientific Research Applications

Pharmaceutical Research

N-(2-Phenoxyethyl)-2-propanamine hydrochloride is primarily utilized in pharmaceutical research for its potential effects on neurotransmitter systems. Studies indicate that this compound may serve as a modulator for serotonin and norepinephrine pathways, which are critical in the treatment of mood disorders such as depression and anxiety. The hydrochloride form of the compound enhances its solubility in water, making it suitable for various biochemical assays and pharmacological studies.

Research has highlighted the compound's potential role in neuropharmacology. Its interaction with neurotransmitter systems suggests applications in treating conditions like depression and anxiety disorders. Preliminary studies have shown that this compound can influence serotonin levels, which is significant since serotonin dysregulation is often linked to mood disorders.

Case Study: Neurotransmitter Modulation

A study exploring the effects of this compound on serotonin reuptake inhibition demonstrated promising results, indicating its potential as an antidepressant agent. The findings suggest that further investigation could lead to the development of new therapeutic agents targeting serotonin pathways.

Anti-Inflammatory Properties

In addition to its neuropharmacological applications, this compound has been investigated for its anti-inflammatory properties. Initial research indicates that it may reduce inflammation through modulation of inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Potential Application |

|---|---|

| Neurotransmitter Modulation | Treatment of mood disorders |

| Anti-Inflammatory | Management of inflammatory diseases |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods that allow for high-purity production suitable for research applications. The ability to modify the compound to create derivatives enhances its applicability in different therapeutic contexts.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. It can act as a ligand for certain receptors, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment in which it is used.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: The target compound’s phenoxyethyl group may confer selectivity for adrenergic or serotonergic receptors, akin to Phenoxybenzamine, but further studies are needed to confirm activity .

Biological Activity

N-(2-Phenoxyethyl)-2-propanamine hydrochloride is a compound of interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇ClN O

- Molecular Weight : Approximately 216 g/mol

- Form : Hydrochloride salt, which enhances its solubility in water, making it suitable for various biochemical studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation suggests potential applications in treating mood disorders and other neurological conditions .

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, positioning it as a candidate for further investigation in therapeutic contexts .

- Cellular Mechanisms : The compound's interaction with specific molecular targets can lead to alterations in cellular signaling pathways, impacting various biological functions .

The exact mechanism of action of this compound involves its interaction with receptors or enzymes that modulate neurotransmitter activity and inflammatory processes. The structural features of the compound, such as the phenoxy group, contribute to its unique pharmacological properties compared to similar compounds .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(2-Ethoxyethyl)-2-propanamine | Ether-linked amine | Ethoxy group may alter solubility and activity |

| N-(4-Fluorophenyl)-2-propanamine | Fluorinated amine | Potentially increased potency due to fluorination |

| N-(3-Hydroxypropyl)-2-propanamine | Hydroxyalkyl amine | Hydroxyl group may enhance hydrogen bonding |

The specificity of the phenoxy group in this compound differentiates it from these compounds and enhances its pharmacological potential .

Case Studies and Research Findings

Recent studies have focused on the biological effects of this compound in various experimental settings:

- Neuropharmacological Studies : Investigations into the modulation of serotonin and norepinephrine systems have shown promise in animal models for mood disorders. The ability to influence these pathways could lead to new treatments for depression and anxiety .

- Anti-inflammatory Research : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for N-(2-Phenoxyethyl)-2-propanamine hydrochloride?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or amine alkylation. A common approach involves reacting 2-phenoxyethanol with a chloroethylamine derivative under basic conditions. For example, in structurally similar compounds (e.g., phenoxybenzamine hydrochloride), intermediates like 1-phenoxy-2-propanol are reacted with benzyl chloride or chloroethylamine precursors in a stepwise manner to introduce the amine group . Purification often involves recrystallization using solvents like ethanol or acetone, with yields optimized by controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:halide). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction conditions be optimized to minimize by-products like N-alkylated impurities?

Methodological Answer:

By-product formation (e.g., over-alkylation) is mitigated by:

- Stepwise addition : Slow introduction of the alkylating agent (e.g., 2-chloroethylamine) to limit excess reactive intermediates.

- pH control : Maintain a weakly basic environment (pH 8–9) using NaHCO₃ or triethylamine to suppress multiple alkylations .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while reducing side reactions.

- Monitoring via LC-MS : Track reaction progress and identify impurities (e.g., m/z shifts corresponding to di-alkylated species) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for phenoxy groups) and amine protons (δ 2.6–3.1 ppm). Chloride counterion presence is confirmed by elemental analysis .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts .

Advanced: How do computational models (e.g., DFT) aid in predicting reactivity or binding interactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict:

- Electrostatic potential maps : Highlight nucleophilic sites (amine group) for alkylation reactions .

- Binding affinity : Dock the compound into α-adrenergic receptor models (e.g., AutoDock Vina) to compare with phenoxybenzamine, a known α-blocker .

- Solubility parameters : Hansen solubility parameters estimate compatibility with excipients for formulation .

Basic: How should researchers assess the compound’s stability under storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months. Analyze degradation via:

- HPLC-UV : Monitor peak area reduction of the parent compound.

- Karl Fischer titration : Quantify hygroscopicity .

- Light sensitivity : Store in amber vials; assess photodegradation using ICH Q1B guidelines .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies (e.g., receptor selectivity) may arise from:

- Assay variability : Standardize cell-based assays (e.g., CHO cells expressing α₁-adrenoceptors) with controls like prazosin .

- Metabolite interference : Use LC-MS/MS to differentiate parent compound effects from metabolites .

- Species differences : Compare potency in human vs. rodent tissue models .

Basic: What are the key impurities to monitor during synthesis?

Methodological Answer:

Common impurities include:

- Unreacted precursors : Residual 2-phenoxyethanol (detected via GC-MS).

- Di-alkylated by-products : Identified by NMR upfield shifts (~δ 3.5 ppm for tertiary amines) .

- Inorganic residues : ICP-OES for chloride ion quantification .

Advanced: How does the compound’s bioactivity compare to analogs like N-ethyl-p-methoxy derivatives?

Methodological Answer:

- SAR studies : Replace the phenoxy group with methoxy (e.g., N-ethyl-4-methoxy-α-methylphenethylamine hydrochloride ) and assess α-blocking efficacy via radioligand binding assays (³H-prazosin displacement).

- LogP comparison : Measure partitioning (octanol/water) to correlate hydrophobicity with membrane permeability .

Basic: What solvents are suitable for solubility studies?

Methodological Answer:

- Polar solvents : Water (limited solubility; enhance with cyclodextrins), ethanol, or DMSO.

- Ternary phase diagrams : Optimize co-solvent systems (e.g., PEG 400/water) for injectable formulations .

Advanced: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Hepatotoxicity : Use HepG2 cells with MTT assays; compare to known hepatotoxins (e.g., acetaminophen) .

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

- Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.